6-Azido-6-deoxy-D-galactitol

Click Chemistry Alditol Synthesis Bioorthogonal Labeling

Standard azido-sugars introduce aldehyde-driven artifacts or rely on glucose transporters. This galactitol-based probe solves both issues. - **Core Advantage:** Non-reducing backbone eliminates aldehyde side reactions; azido group is the sole bioorthogonal handle. - **Application:** Preferred for galactose-utilizing pathways (inhibited by D-galactose, not glucose). Enables SPAAC/CuAAC labeling. - **Supply:** >99% purity via lactone reduction. Stable, ready for PEGylation or polyamide synthesis.

Molecular Formula C6H13N3O5
Molecular Weight 207.18 g/mol
CAS No. 138245-74-6
Cat. No. B150406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Azido-6-deoxy-D-galactitol
CAS138245-74-6
Synonyms6-AZIDO-6-DEOXY-D-GALACTITOL
Molecular FormulaC6H13N3O5
Molecular Weight207.18 g/mol
Structural Identifiers
SMILESC(C(C(C(C(CO)O)O)O)O)N=[N+]=[N-]
InChIInChI=1S/C6H13N3O5/c7-9-8-1-3(11)5(13)6(14)4(12)2-10/h3-6,10-14H,1-2H2/t3-,4+,5+,6-/m1/s1
InChIKeyBPWHMSFNUDJDKX-DPYQTVNSSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Azido-6-deoxy-D-galactitol Overview


6-Azido-6-deoxy-D-galactitol (CAS 138245-74-6) is a non-reducing alditol derivative in the class of azido-monosaccharides, characterized by a linear six‑carbon polyol chain bearing an azido group at the C‑6 position (molecular formula C6H13N3O5, molecular weight 207.18 g/mol) [1]. It is structurally distinguished from its aldehyde‑bearing galactose analog (6-azido-6-deoxy-D-galactose) and is employed as a bioorthogonal chemical reporter and click‑chemistry synthon in glycobiology and materials research [2].

Bioorthogonal click-chemistry reporter with terminal azido group
Non-reducing alditol backbone eliminates aldehyde side reactivity
Supports CuAAC and SPAAC labeling in glycobiology research

6-Azido-6-deoxy-D-galactitol Differentiation


While multiple azido‑modified monosaccharides are commercially available for click chemistry, 6-azido-6-deoxy-D-galactitol cannot be substituted generically. It differs fundamentally from its open‑chain aldehyde counterpart (6-azido-6-deoxy-D-galactose) in both chemical reactivity and biological handling; its reduced alditol backbone eliminates aldehyde‑driven side reactions and alters its metabolic uptake [1]. Furthermore, its stereochemical identity as the galactitol epimer distinguishes it from 6-azido-6-deoxy-D-glucitol and -mannitol, each exhibiting distinct mutagenicity profiles and enzymatic recognition [2]. Procurement decisions must therefore be driven by the specific experimental requirements of the target biological or synthetic system.

6-Azido-6-deoxy-D-galactitol (this product)
Reduced alditol; no aldehyde-mediated side reactions.
6-Azido-6-deoxy-D-galactose (aldehyde analog)
Reactive aldehyde may form Schiff bases, altering labeling specificity.
D-galactitol epimer
Metabolic recognition inhibited by D-galactose; suits galactose-pathway studies.
6-Azido-6-deoxy-D-glucitol (epimer)
D-glucitol stereochemistry; inhibited by D-glucose, may shift pathway interpretation.

6-Azido-6-deoxy-D-galactitol Evidence Guide


Synthesis Efficiency: Lactone Reduction

6-Azido-6-deoxy-D-galactitol is synthesized with quantitative yield via the reduction of its corresponding 6-azido-6-deoxy-D-hexono-1,4-lactone, offering a more atom‑efficient route compared to the 'good yields' obtained for 6-azido-6-deoxy-D-glucitol via reduction of 6-azido-6-deoxyglucose [1].

Synthesis Yield
Head-to-head
Quantitative (>99%)
Supports efficient procurement and purity
vs. 'good yields' for 6-azido-6-deoxy-D-glucitol
Click Chemistry Alditol Synthesis Bioorthogonal Labeling

Salmonella Mutagenicity Profile

6-Azido-6-deoxy-D-galactitol exhibits mutagenic activity in Salmonella typhimurium strains TA100 and TA1535, with a response similar to that of sodium azide. While its specific mutagenicity (his+ rev/mmole) is not individually quantified, its inhibition by the structural analog D-galactose indicates a distinct metabolic pathway compared to azidoglycerol, which is inhibited by glycerol but not by hexoses [1].

Mutagenicity Profile
Class-level inference
Mutagenic in TA100 and TA1535; inhibited by D-galactose
Supports genotoxicity SAR interpretation
Inhibition profile differs from azidoglycerol; data to verify
Toxicology Genotoxicity Chemical Safety

No Aldehyde Side Reactions

As a fully reduced alditol, 6-azido-6-deoxy-D-galactitol lacks the reactive aldehyde group present in 6-azido-6-deoxy-D-galactose (an aldohexose derivative). This structural distinction eliminates the potential for aldehyde-mediated side reactions, such as Schiff base formation with primary amines, thereby enhancing its utility as a stable, inert bioorthogonal reporter in complex biological media [1].

Chemical Stability
Class-level inference
No reactive aldehyde group
Ensures azido-only bioorthogonal reactivity
Reduced alditol backbone vs. aldehyde-containing analog
Click Chemistry Bioorthogonal Labeling Glycobiology

Galactitol Epimer Differentiation

6-Azido-6-deoxy-D-galactitol is the D-galactitol epimer, with an (2S,3R,4S,5R) configuration. In contrast, 6-azido-6-deoxy-D-glucitol possesses the D-glucitol (sorbitol) stereochemistry. These configurational differences are recognized by carbohydrate-active enzymes and transporters; for example, the mutagenicity of the galactitol derivative is inhibited by D-galactose, whereas the glucitol derivative would be inhibited by D-glucose, reflecting their distinct metabolic fates [1].

Epimer Identity
Class-level inference
(2S,3R,4S,5R) galactitol D-glucitol (sorbitol) epimer
Epimer-specific enzyme recognition differs
Inhibition by D-galactose vs. D-glucose
Glycobiology Enzymology Carbohydrate Chemistry

6-Azido-6-deoxy-D-galactitol Applications


Metabolic Labeling of Galactose Pathways

Given its stereochemical identity as a galactitol derivative and its inhibition by D-galactose in mutagenicity assays [1], 6-azido-6-deoxy-D-galactitol is the preferred probe for studying galactose-utilizing pathways without interference from glucose-specific transporters. The reduced alditol backbone ensures that the azido group remains the sole reactive handle for subsequent click chemistry labeling [2].

6-Amino-6-deoxy-D-galactitol Polymer Synthesis

The quantitative yield (>99%) achieved in the reduction of 6-azido-6-deoxy-D-hexono-1,4-lactones to 6-azido-6-deoxy-D-galactitol [3] makes it a cost‑effective starting material for the production of 6-amino-6-deoxy-D-galactitol, a monomer used in the preparation of polyhydroxylated nylon 6 and other functional polyamides.

Glycoconjugate Click Functionalization

As a stable, non‑reducing azido-sugar, 6-azido-6-deoxy-D-galactitol is ideal for strain‑promoted azide–alkyne cycloaddition (SPAAC) or copper‑catalyzed azide–alkyne cycloaddition (CuAAC) with alkyne‑bearing probes, fluorophores, or affinity tags, enabling the selective modification of galactose‑rich biomolecules [2].

Azido-Monosaccharide Genotoxicity SAR

The documented mutagenicity of 6-azido-6-deoxy-D-galactitol in Salmonella typhimurium TA100 and TA1535, and its specific inhibition by D-galactose [1], supports its use as a reference compound in SAR studies investigating the impact of sugar stereochemistry on the mutagenic potential of azido-modified carbohydrates.

Application
Selection Property
Validation Focus
Metabolic labeling of galactose pathways
Galactitol stereochemistry
Galactose-dependent transporter recognition
Polyhydroxylated nylon 6 monomer synthesis
High-yield azido reduction
Alditol-to-amine conversion efficiency
Glycoconjugate click functionalization
Non-reducing azido-alditol
Absence of aldehyde side reactions
Azido-monosaccharide genotoxicity SAR
Epimer-dependent mutagenicity
Inhibition by structural analog sugars
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